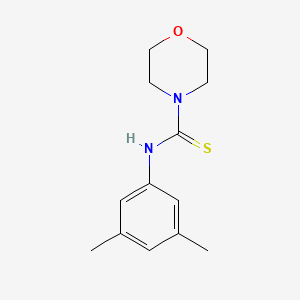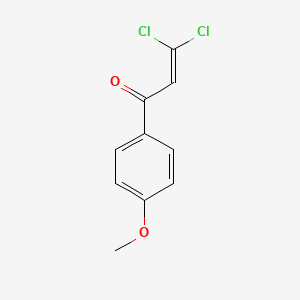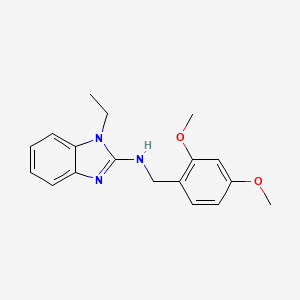![molecular formula C13H15F3N2OS B5821558 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research areas.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide involves inhibition of PKC, a family of enzymes involved in cellular signaling pathways. By inhibiting PKC, 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide can inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide in lab experiments is its specificity for PKC inhibition. This allows researchers to selectively study the role of PKC in various cellular processes. However, one limitation is the potential for off-target effects, as PKC is involved in multiple cellular pathways.
Direcciones Futuras
For research on 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide include further exploration of its potential therapeutic applications, including in combination with other drugs for cancer treatment. Additionally, research could focus on developing more specific inhibitors of PKC to minimize off-target effects and improve the therapeutic potential of this class of compounds.
Conclusion
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide is a synthetic compound that has shown promise in various scientific research studies, including as a potential therapeutic agent for cancer and inflammatory diseases. Its mechanism of action involves inhibition of PKC, and it has been shown to have anti-inflammatory and anti-proliferative effects. While there are advantages and limitations to using this compound in lab experiments, further research could lead to the development of more specific and effective PKC inhibitors for therapeutic use.
Métodos De Síntesis
The synthesis of 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide involves the reaction of 2-(trifluoromethyl)aniline with carbon disulfide and chloroacetic acid, followed by reaction with 3-methylbutanoyl chloride. The resulting product is purified using column chromatography, yielding a white crystalline solid with a melting point of 140-142°C.
Aplicaciones Científicas De Investigación
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide has been used in various scientific research studies, including as a potential therapeutic agent for cancer and inflammatory diseases. It has also been used as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways.
Propiedades
IUPAC Name |
3-methyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2OS/c1-8(2)7-11(19)18-12(20)17-10-6-4-3-5-9(10)13(14,15)16/h3-6,8H,7H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJYVOXPTJLFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)




![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)
![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)

